![molecular formula C16H13BrN2O2 B4112713 2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide](/img/structure/B4112713.png)
2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide
Overview
Description
2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide, also known as BPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP belongs to the class of amides and has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties.
Scientific Research Applications
2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to reduce inflammation and pain in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. 2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide has also been investigated for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide is not fully understood. However, it is believed that 2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in regulating inflammation.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide has been shown to reduce inflammation and pain in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. 2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide has been shown to have a good safety profile and does not exhibit any significant toxicity.
Advantages and Limitations for Lab Experiments
2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been shown to have a good safety profile and does not exhibit any significant toxicity. However, 2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide also has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on 2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide. One area of research could focus on improving the solubility and half-life of 2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide to enhance its effectiveness in vivo. Another area of research could focus on investigating the potential of 2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide as a therapeutic agent for other inflammatory and pain-related conditions. Additionally, further research could investigate the anti-cancer properties of 2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide and its potential as a cancer therapeutic agent.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-11(21-15-7-5-13(17)6-8-15)16(20)19-14-4-2-3-12(9-14)10-18/h2-9,11H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUPIRIYYIFHFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C#N)OC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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